molecular formula C14H16FNO2 B11865557 tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate

tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate

Cat. No.: B11865557
M. Wt: 249.28 g/mol
InChI Key: HKFRYGOHXVPVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate is a functionalized indole derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceutical agents, known for its presence in a wide array of biologically active compounds and natural products . Indole derivatives have demonstrated significant biological potential, including antiviral , anti-inflammatory, anticancer, anti-HIV , and antimicrobial activities . Specifically, indole-based molecules have been investigated as potent inhibitors against various viral targets, such as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase inhibitors . The specific pattern of fluorine and methyl substituents on the indole ring of this compound makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this reagent to explore new chemical space in the development of novel therapeutic agents, particularly by leveraging the boc-protecting group for further synthetic manipulation. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H16FNO2

Molecular Weight

249.28 g/mol

IUPAC Name

tert-butyl 4-fluoro-5-methylindole-1-carboxylate

InChI

InChI=1S/C14H16FNO2/c1-9-5-6-11-10(12(9)15)7-8-16(11)13(17)18-14(2,3)4/h5-8H,1-4H3

InChI Key

HKFRYGOHXVPVIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination

Fluorine is introduced at the 4-position using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C for 6 hours. The reaction is quenched with sodium bicarbonate, extracting the product with ethyl acetate to yield 4-fluoroindole intermediates.

Directed C5-Methylation

The 5-methyl group is installed via Friedel-Crafts alkylation using methyl iodide (MeI) and aluminum chloride (AlCl₃) in dichloroethane (DCE). However, this method risks over-alkylation, necessitating careful stoichiometric control (MeI:indole = 1:1.1). Alternative approaches employ palladium-catalyzed C–H activation with methylboronic acid, achieving 78% yield under Suzuki-Miyaura conditions.

Comparative Analysis of Methylation Methods:

MethodReagentsTemperatureYieldPurity (HPLC)
Friedel-Crafts AlkylationMeI, AlCl₃, DCE0°C65%92%
Suzuki-Miyaura CouplingPd(OAc)₂, MeB(OH)₂, SPhos80°C78%98%

One-Pot Tandem Reactions Using Ionic Liquid Catalysts

Recent advances utilize Brønsted acid ionic liquids (ILs) to streamline synthesis. For example, IL 1a—a trifluoromethanesulfonate-based catalyst—facilitates simultaneous Boc protection and functional group modulation at 100°C.

Procedure Overview

A mixture of 4-fluoro-5-methylindole (1.0 mmol), Boc₂O (1.2 mmol), and IL 1a (0.1 mmol) is stirred at 100°C for 1 hour. Ethyl acetate extraction and preparative TLC yield the product in 89% efficiency. The ionic liquid is recyclable for ≥5 cycles without significant activity loss.

Advantages:

  • Reduced Reaction Time : 1 hour vs. 12–24 hours in conventional methods.

  • Solvent-Free Conditions : Eliminates volatile organic solvents.

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

Competing substitution at the 3- and 7-positions of indole is minimized by:

  • Steric Hindrance : Bulkier directing groups (e.g., Boc) favor 4-fluoro substitution.

  • Low-Temperature Fluorination : Slower reaction kinetics improve positional control.

Boc Group Stability

The Boc group is susceptible to cleavage under acidic or high-temperature conditions. Mitigation includes:

  • pH Control : Maintaining neutral conditions during workup.

  • Short Reaction Times : Limiting exposure to elevated temperatures .

Chemical Reactions Analysis

tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, making it a potent agent in biological systems .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Selected tert-Butyl Indole-1-carboxylates

Compound Name Substituents Molecular Formula Molecular Weight Key Application Reference
tert-Butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate 4-F, 5-Me C₁₄H₁₆FNO₂ 265.29 Synthetic intermediate [Target]
tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate 5-CF₃ C₁₄H₁₄F₃NO₂ 303.27 Pharmaceutical intermediate
tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate 4-CHO, 5-OMe, 7-Me C₁₆H₁₉NO₄ 289.33 Bioconjugation probes
tert-Butyl 5-(tetrahydrofuran-3-yl)-1H-indole-1-carboxylate 5-THF C₁₇H₂₁NO₃ 299.35 Drug discovery scaffolds

Biological Activity

Tert-butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique chemical structure that includes a tert-butyl group, a fluorine atom, and a methyl substituent. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, summarizing findings from various studies and highlighting its implications for future research.

The molecular formula of this compound is C13H14FNO2C_{13}H_{14}FNO_2, with a molecular weight of approximately 249.28 g/mol. The presence of the tert-butyl group enhances lipophilicity, which can influence the compound's interaction with biological membranes and receptors.

General Overview

Compounds containing indole structures are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activity of this compound has yet to be extensively characterized, necessitating further pharmacological studies to elucidate its mechanisms of action and therapeutic potential.

Interaction Studies

Research into the interaction mechanisms of this compound with various biological targets is crucial. Molecular docking simulations and binding assays are employed to assess its affinity for enzymes and receptors. These studies aim to provide insights into the pharmacodynamics of the compound and its potential therapeutic effects.

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other indole derivatives can shed light on its expected biological activities. The following table compares this compound with several analogs:

Compound Name Similarity Index Unique Features
Tert-butyl 3-iodo-1H-indole-1-carboxylate0.90Contains iodine instead of fluorine
Tert-butyl 6-amino-1H-indole-1-carboxylate0.80Features an amino group at position 6
Tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate0.92Contains a cyano group along with iodine
Tert-butyl 3-bromo-1H-indole-1-carboxylate0.85Contains bromine, offering different reactivity
Tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate0.78Features a hydroxymethyl substituent

This table illustrates how variations in substituents can significantly influence the biological activities and chemical reactivities of these compounds.

Anti-Cancer Activity

In studies involving similar indole compounds, researchers have observed promising cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to indoles have demonstrated significant inhibition rates in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines . While direct studies on this compound are lacking, the potential for similar activity exists.

Antimicrobial Properties

Indole derivatives have also been investigated for their antimicrobial properties against pathogens like Mycobacterium tuberculosis. In high-throughput screening assays, certain indole-based compounds exhibited low minimum inhibitory concentrations (MIC) against this bacterium, indicating potential for further development as antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing tert-butyl 4-fluoro-5-methyl-1H-indole-1-carboxylate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Introduce the tert-butyl carboxylate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine and catalytic DMAP in dichloromethane at 0°C to room temperature .
  • Step 2 : Fluorination and methylation at the 4- and 5-positions of the indole ring require halogenation agents (e.g., NBS for bromination) followed by nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.
  • Optimization : Monitor reaction progress via TLC and purify intermediates using column chromatography (e.g., Et2_2O/hexanes). Confirm purity and structure via 1^1H NMR and mass spectrometry .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., tert-butyl group at ~1.6 ppm, indole aromatic protons at 6.8–8.0 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (calc. for C14_{14}H16_{16}FNO2_2: 265.12 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can conflicting pharmacological data (e.g., variable IC50_{50}50​ values) for indole derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from substituent positioning or assay conditions. To address this:
  • Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., varying fluoro/methyl groups) and test against standardized biological targets (e.g., cytochrome P450 enzymes) .
  • Assay Standardization : Use identical cell lines, incubation times, and controls. For example, in anticancer studies, validate results across multiple cell lines (e.g., HeLa, MCF-7) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and correlate with experimental data .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer : Key approaches include:
  • Protection/Deprotection : Use tert-butyl groups for nitrogen protection due to their stability under acidic conditions .
  • Flow Chemistry : Implement microreactors for bromination or carboxylation steps to enhance reproducibility and scalability .
  • Low-Temperature Quenching : For BH3_3-THF reactions, quench excess reagent with NaBO3_3·4H2_2O at 0°C to avoid side reactions .

Q. How can researchers address gaps in ecological and toxicity data for this compound?

  • Methodological Answer :
  • Read-Across Analysis : Use data from structurally similar indoles (e.g., tert-butyl 5-(trifluoromethyl)indoline-1-carboxylate) to predict persistence, bioaccumulation, and toxicity .
  • In Silico Tools : Apply QSAR models (e.g., EPI Suite) to estimate biodegradability and EC50_{50} values for aquatic organisms .
  • Tiered Testing : Conduct acute toxicity assays (e.g., Daphnia magna) under OECD guidelines if preliminary data suggest risks .

Safety and Handling

Q. What precautions are essential given limited acute toxicity data?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and lab coats. Handle in a fume hood to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under local regulations .
  • Storage : Store at 2–8°C in airtight containers away from oxidizers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.